molecular formula C5H6BClN2O2 B596753 (5-Amino-6-chloropyridin-3-yl)boronic acid CAS No. 1354697-94-1

(5-Amino-6-chloropyridin-3-yl)boronic acid

Cat. No. B596753
CAS RN: 1354697-94-1
M. Wt: 172.375
InChI Key: JJIYFSZDCVYXTR-UHFFFAOYSA-N
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Description

“(5-Amino-6-chloropyridin-3-yl)boronic acid” is a chemical compound with the IUPAC name 5-amino-6-chloro-3-pyridinylboronic acid . It has a molecular weight of 172.38 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a topic of ongoing research. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BClN2O2/c7-5-4 (8)1-3 (2-9-5)6 (10)11/h1-2,10-11H,8H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.38 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Cross-Coupling Reactions

Research has shown that halopyridinylboronic acids, similar in structure to (5-Amino-6-chloropyridin-3-yl)boronic acid, are stable and crystalline, making them excellent partners for Suzuki cross-coupling reactions. These reactions are instrumental in synthesizing novel pyridine libraries, contributing significantly to the development of new pharmaceuticals and materials (Bouillon et al., 2003).

Synthesis of Heteroaryl Compounds

The synthesis of highly functionalized heteroarylpyridine derivatives via Suzuki–Miyaura cross-coupling reactions has been demonstrated using pyridylboronic acids. These derivatives are synthesized from halopyridinylboronic acids reacting with heteroaryl halides, resulting in compounds with potential applications in drug discovery and material sciences (Smith et al., 2008).

Boron Neutron Capture Therapy Agents

Boronated unnatural cyclic amino acids, which can be synthesized from compounds structurally related to this compound, have been explored for their potential use in neutron capture therapy, a promising cancer treatment method. The synthesis involves introducing different linkers between the boronic acid and amino acid moieties to study the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).

Fluorescent Chemosensors

Boronic acids, including those related to this compound, have been used in the development of selective fluorescent chemosensors for detecting biologically active substances. These sensors are crucial for disease prevention, diagnosis, and treatment, highlighting the significant role of boronic acids in biomedical research (Huang et al., 2012).

Mechanism of Action

Target of Action

The primary target of (5-Amino-6-chloropyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds . The compound’s action is crucial for the success of the SM coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, play a significant role in the compound’s action . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

Safety and Hazards

The compound is labeled with the signal word “Warning”. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in these areas and more, as researchers continue to explore their potential.

properties

IUPAC Name

(5-amino-6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYFSZDCVYXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855767
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354697-94-1
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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